2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16141344
InChI: InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17+
SMILES:
Molecular Formula: C24H32ClN5O
Molecular Weight: 442.0 g/mol

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide

CAS No.:

Cat. No.: VC16141344

Molecular Formula: C24H32ClN5O

Molecular Weight: 442.0 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide -

Specification

Molecular Formula C24H32ClN5O
Molecular Weight 442.0 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Standard InChI InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17+
Standard InChI Key YRVAOIUUBIANOC-YZSQISJMSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Introduction

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This molecule features a complex structure with functional groups that may exhibit biological activity, including antimicrobial, anticancer, and other pharmacological effects. Below is a detailed breakdown of the compound, including its structure, properties, and potential applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the hydrazone moiety: Reacting an appropriate hydrazide derivative with a diethylaminobenzaldehyde under mild conditions.

  • Introduction of the piperazine group: Functionalization with 2-chlorobenzyl chloride to form the substituted piperazine unit.

  • Coupling reactions: Final assembly through condensation reactions to connect the acetamide and hydrazone units.

Potential Applications

  • Drug Development:

    • The compound’s structural motifs make it a candidate for antimicrobial or anticancer drug development.

    • Its ability to form hydrogen bonds and π-stacking interactions suggests strong binding affinity for biological targets.

  • Molecular Probes:

    • The hydrazone linkage could be exploited for fluorescence-based detection systems in biochemical assays.

  • Pharmacokinetics Studies:

    • With appropriate modifications, derivatives could be tested for metabolic stability and bioavailability.

Limitations and Future Directions

  • Toxicological Profile:

    • Comprehensive toxicity studies are required to evaluate its safety profile.

  • Optimization of Activity:

    • Structural modifications such as halogenation or alkylation could enhance potency and selectivity.

  • Experimental Validation:

    • Further in vitro and in vivo studies are necessary to confirm its biological activity and therapeutic potential.

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